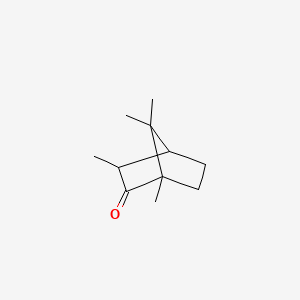
3-Methylcamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcamphor: is an organic compound with the molecular formula C11H18O . It is a derivative of camphor, characterized by the presence of a methyl group at the third carbon position. The compound is also known by its IUPAC name, 1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one . It is a bicyclic ketone with a distinct camphor-like odor and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted camphor derivatives.
Scientific Research Applications
3-Methylcamphor has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in topical formulations for pain relief.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Camphor: A naturally occurring compound with similar structure but without the methyl group at the third position.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: 3-Methylcamphor is unique due to its specific methylation at the third carbon, which imparts distinct chemical and physical properties. This modification affects its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
IJUHVSZPOHPVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1=O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


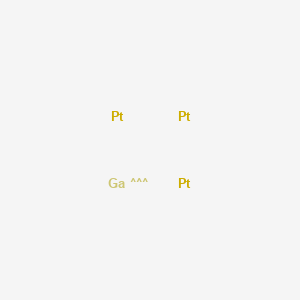
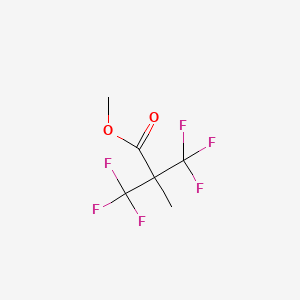

![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)


![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)

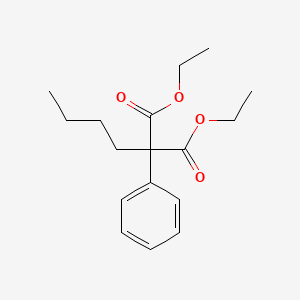
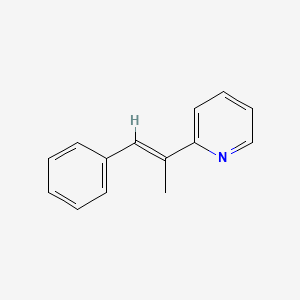
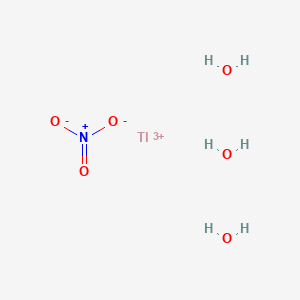
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
